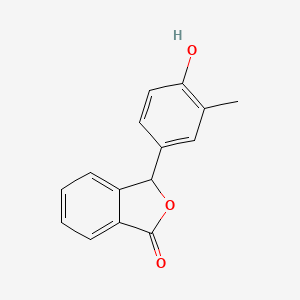

3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isobenzofuranone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methylbenzaldehyde and phthalic anhydride.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene, to form the final product, 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one.

Industrial Production Methods

In industrial settings, the production of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one derivatives. For instance, derivatives were tested against several cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The MTT assay results indicated significant cytotoxicity in these cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer activity .

Case Study:

In one study, various derivatives were synthesized and evaluated for their cytotoxic effects. The derivatives exhibited varying degrees of inhibition on cancer cell proliferation, with some demonstrating selective toxicity towards leukemia cells while sparing healthy human keratinocytes .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that benzofuran derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. This property makes them candidates for developing new antimicrobial agents .

Pharmaceutical Development

Due to its unique structure, this compound is being explored as a lead compound in drug development. Its ability to modulate enzyme activity positions it as a potential therapeutic agent for diseases involving dysregulated enzyme functions .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effectiveness |

|---|---|---|

| Anticancer | K562 (Leukemia) | High |

| Anticancer | PC3 (Prostate Cancer) | Moderate |

| Antimicrobial | Various Bacterial Strains | Effective |

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Hydroxyphenyl)isobenzofuran-1(3H)-one

- 3-(4-Methylphenyl)isobenzofuran-1(3H)-one

- 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one

Uniqueness

3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Biologische Aktivität

3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, also referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one

- CAS Number : 62134-43-4

- Molecular Formula : C15H12O3

- Molecular Weight : 240.25 g/mol

The compound features a unique structure that includes both hydroxy and methyl groups on the phenyl ring, which may influence its biological reactivity and activity.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Chronic Myelogenous Leukemia (K562) | 5.0 | Selective toxicity observed |

| Prostate Cancer (PC3) | 10.0 | Moderate cytotoxicity |

| Colon Cancer (SW620) | 20.0 | Effective growth inhibition |

| Human Kidney Cancer (Caki-1) | >100 | Low toxicity towards normal cells |

The compound exhibited selective toxicity toward leukemic cells while sparing normal human keratinocytes (HaCaT), indicating a favorable therapeutic index .

The mechanism through which this compound exerts its anticancer effects is believed to involve:

- Modulation of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with studies indicating that it leads to significant increases in apoptotic markers compared to control groups .

- Cell Cycle Arrest : Research indicates that treatment with the compound results in cell cycle arrest at various phases, contributing to its anticancer efficacy .

Antioxidant and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been investigated for its antioxidant and anti-inflammatory effects. Studies suggest that it can reduce oxidative stress and inflammation markers, potentially offering protective effects against various diseases associated with oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzofuran derivatives, providing context for the potential applications of this compound:

- Study on Derivatives : A study involving various benzofuran derivatives found that modifications to the structure significantly impacted their cytotoxicity against different cancer cell lines. The introduction of bromine atoms enhanced the cytotoxic potential .

- Cell Viability Assays : MTT assays conducted on multiple cancer cell lines revealed that compounds similar to this compound demonstrated varying degrees of effectiveness, underscoring the importance of structural characteristics in determining biological activity .

Eigenschaften

CAS-Nummer |

62134-43-4 |

|---|---|

Molekularformel |

C15H12O3 |

Molekulargewicht |

240.25 g/mol |

IUPAC-Name |

3-(4-hydroxy-3-methylphenyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O3/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14,16H,1H3 |

InChI-Schlüssel |

BYOLYBOPOXHQOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2C3=CC=CC=C3C(=O)O2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.